REACTION_CXSMILES
|
Cl[C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][S:8][C:5]2=[CH:6][N:7]=1.[O-:11][CH2:12][CH3:13].[Na+]>CCO>[CH2:12]([O:11][C:2]1[CH:3]=[C:4]2[CH:10]=[CH:9][S:8][C:5]2=[CH:6][N:7]=1)[CH3:13] |f:1.2|
|
Name
|
|
Quantity
|
240 mg
|
Type
|
reactant
|
Smiles
|
ClC=1C=C2C(=CN1)SC=C2
|
Name
|
|
Quantity
|
557 mg
|
Type
|
reactant
|
Smiles
|
[O-]CC.[Na+]
|
Name
|
|
Quantity
|
6.5 mL
|
Type
|
solvent
|
Smiles
|
CCO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
175 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
purified by ISCO chromatography (0 to 25% EtOAc:hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC=1C=C2C(=CN1)SC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 174 mg | |
YIELD: PERCENTYIELD | 69% | |
YIELD: CALCULATEDPERCENTYIELD | 68.8% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |